Cas no 52870-69-6 (Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI))

Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI) structure
52870-69-6 structure
Product Name:Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI)
CAS No:52870-69-6
MF:C15H9F6KO2
MW:374.319486379623
CID:367550
PubChem ID:23684598
Update Time:2025-04-19

Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI)
    • potassium p-[2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl]phenolate
    • potassium,4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate
    • potassium 4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-(trifluoromethyl)ethyl]phenolate
    • Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate
    • EINECS 258-232-5
    • DTXSID30200910
    • 52870-69-6
    • Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, potassium?salt (1:1)
    • NS00088513
    • Inchi: 1S/C15H10F6O2.K/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;/h1-8,22-23H;/q;+1/p-1
    • InChI Key: BNMXZMYLDBRDSC-UHFFFAOYSA-M
    • SMILES: [K+].FC(C(C(F)(F)F)(C1C=CC(=CC=1)O)C1C=CC(=CC=1)[O-])(F)F

Computed Properties

  • Exact Mass: 374.01437
  • Monoisotopic Mass: 374.01437998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 382
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.3Ų

Experimental Properties

  • PSA: 43.29
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